Ethyl 3-[(2-thienylmethyl)amino]propanoate
Overview
Description
Ethyl 3-[(2-thienylmethyl)amino]propanoate is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a thienylmethyl group attached to an amino propanoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-thienylmethyl)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 2-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-thienylmethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-[(2-thienylmethyl)amino]propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-thienylmethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group can interact with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminopropanoate: Lacks the thienylmethyl group, making it less versatile in certain reactions.
2-Thienylmethyl chloride: Used as a reagent in the synthesis of Ethyl 3-[(2-thienylmethyl)amino]propanoate.
Ethyl 3-(2-thienyl)propanoate: Similar structure but lacks the amino group, limiting its reactivity in certain contexts.
Uniqueness
This compound is unique due to the presence of both the thienylmethyl and amino groups, which provide a combination of reactivity and versatility not found in simpler analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-(thiophen-2-ylmethylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKMQHTMQHBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269932 | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-68-5 | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131436-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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